molecular formula C6H4Cl2O3S B1609168 2,3-dichlorobenzenesulfonic Acid CAS No. 93648-06-7

2,3-dichlorobenzenesulfonic Acid

Cat. No. B1609168
CAS RN: 93648-06-7
M. Wt: 227.06 g/mol
InChI Key: ZGZXYZZHXXTTJN-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzenesulfonic acid is a unique chemical compound with the empirical formula C6H4Cl2O3S . It has a molecular weight of 227.07 and is typically found in solid form . The compound contains a total of 16 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .


Molecular Structure Analysis

The molecular structure of 2,3-dichlorobenzenesulfonic acid is characterized by the presence of two chlorine atoms, a sulfonic acid group, and a benzene ring . This structure contributes to its unique physical and chemical properties.


Physical And Chemical Properties Analysis

2,3-Dichlorobenzenesulfonic acid is a solid substance . Its physical and chemical properties are largely determined by its molecular structure, which includes a benzene ring, two chlorine atoms, and a sulfonic acid group .

Scientific Research Applications

Chromogenic Detection System

Fossati et al. (2010) highlighted the use of a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid in the enzymatic assay of uric acid in serum and urine. This system provides a direct method for assaying uric acid, offering a reliable, simple, and rapid solution for either manual or automated procedures (Fossati & Prencipe, 2010).

Luminescent Properties in Chemistry

Yu et al. (2015) conducted a study on Cd(II)-arenesulfonate complexes containing N-heterocyclic auxiliaries, where 2-hydroxy-5-chlorobenzenesulfonic acid was used. They explored the luminescent properties of these complexes, which could be significant in the development of new materials and sensors (Yu et al., 2015).

Catalysis and Chemical Synthesis

In the field of catalysis and chemical synthesis, Shitole et al. (2016) mentioned the use of chlorosulfonic acid as a catalyst for synthesizing 2-aryl-1-arylmethyl-1H-benzimidazoles. This method is noted for its simplicity, short reaction time, and practicality, which is significant in various synthetic applications (Shitole et al., 2016).

Electroanalytical Chemistry

Srivastava & Samant (1995) explored the behavior of 2,5-dichlorobenzenesulfonic acids through conductance and potentiometric measurements, offering insights into the chemical properties and reactions of such compounds (Srivastava & Samant, 1995).

Environmental and Safety Studies

Zuanazzi et al. (2020) reviewed the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid, providing a comprehensive overview of its environmental impact. This study contributes to understanding the ecological and health implications of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

2,3-Dichlorobenzenesulfonic acid is classified as a combustible solid . It does not have a defined flash point . As with all chemicals, it should be handled with care, using appropriate safety measures .

properties

IUPAC Name

2,3-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZXYZZHXXTTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408372
Record name 2,3-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichlorobenzenesulfonic Acid

CAS RN

93648-06-7
Record name 2,3-dichlorobenzenesulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Linusson, J Gottfries, T Olsson… - Journal of medicinal …, 2001 - ACS Publications
A library of thrombin inhibitors has been designed using statistical molecular design. An aromatic scaffold was used, with three varied positions corresponding to three pockets at the …
Number of citations: 62 pubs.acs.org

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